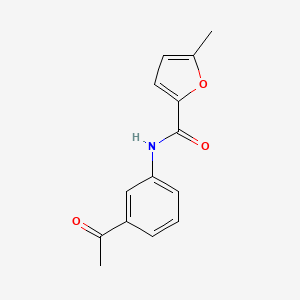

N-(3-acetylphenyl)-5-methyl-2-furamide

Description

Contextualization of Furamide Derivatives in Medicinal Chemistry

Furamide derivatives, characterized by a furan (B31954) ring connected to a nitrogen atom via a carbonyl group, represent a versatile class of compounds with a wide spectrum of reported biological activities. The amide linkage is a cornerstone of many pharmaceuticals, and its combination with a furan ring has proven to be a fruitful strategy in drug discovery. Researchers have synthesized and evaluated numerous furamide derivatives, demonstrating their potential as antimicrobial, anticancer, and antihyperlipidemic agents. nih.govnanobioletters.comresearchgate.net The versatility of the furamide scaffold allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities.

Significance of the Furan Ring System in Bioactive Molecules

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its presence in a molecule can significantly influence its biological profile. The furan ring system is a common motif in a multitude of natural products and synthetic compounds with therapeutic value. Its aromaticity and the presence of the oxygen heteroatom contribute to its ability to engage in various interactions with biological macromolecules, such as enzymes and receptors. Furan derivatives have been reported to exhibit a broad range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net

Overview of Research Trajectories for N-(3-acetylphenyl)-5-methyl-2-furamide and Related Analogues

Given the limited specific research on this compound, its potential research trajectories can be inferred from studies on structurally related compounds. The primary areas of investigation for analogous structures include antimicrobial, anticancer, and antihyperlipidemic activities.

Antimicrobial Research: The furan nucleus is a well-established scaffold in the design of antimicrobial agents. Various N-aryl furamide derivatives have been synthesized and tested against a range of bacterial and fungal strains. For instance, studies on N-substituted benzamide (B126) derivatives have shown promising antibacterial and antifungal properties. nanobioletters.comscielo.br The presence of the acetylphenyl group in the target molecule could modulate this activity. Research in this area would likely involve the synthesis of this compound and its analogues, followed by screening against clinically relevant microbial pathogens.

Anticancer Research: The development of novel anticancer agents is a major focus of medicinal chemistry. The acetylphenyl moiety is found in various compounds that have been investigated for their cytotoxic effects against cancer cell lines. mdpi.comnih.gov For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of new anticancer candidates. mdpi.com Research into the anticancer potential of this compound would involve evaluating its cytotoxicity against a panel of human cancer cell lines and investigating its mechanism of action.

Antihyperlipidemic Research: Recent studies have highlighted the potential of furamide derivatives in the management of hyperlipidemia. A series of novel N-(4-benzoylphenyl)-2-furamides, which are structurally similar to the compound of interest, were synthesized and evaluated as potent antihyperlipidemic agents in rats. nih.gov Certain compounds in this series significantly reduced elevated plasma triglyceride and total cholesterol levels. nih.gov This suggests that this compound could be a candidate for investigation as a potential treatment for dyslipidemia.

The table below summarizes the key research areas for compounds analogous to this compound.

| Research Area | Analogous Compounds | Potential Activity |

| Antimicrobial | N-substituted benzamides, Thiazole derivatives | Antibacterial, Antifungal |

| Anticancer | Acetylphenyl-containing compounds, Thiazole derivatives | Cytotoxicity against cancer cell lines |

| Antihyperlipidemic | N-(4-benzoylphenyl)-2-furamides | Reduction of triglycerides and cholesterol |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVURHIGCSZLZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 5 Methyl 2 Furamide Analogues

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of N-(3-acetylphenyl)-5-methyl-2-furamide analogues is significantly influenced by the nature and position of substituents on both the phenyl and furan (B31954) rings. Studies on related N-aryl amide derivatives have demonstrated that the electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can modulate activity.

On the 5-methyl-2-furamide moiety, the methyl group at the 5-position of the furan ring is also a critical determinant of activity. Modifications at this position, such as substitution with larger alkyl groups or electron-withdrawing groups, could influence both the steric and electronic profile of the molecule. The furan ring itself is an important scaffold component, and its replacement with other five- or six-membered heterocycles would be expected to have a profound effect on biological activity.

| R (Phenyl Ring Position) | Electronic Effect | Relative Activity |

| 3-COCH₃ (meta) | Electron-withdrawing | Baseline |

| 4-COCH₃ (para) | Electron-withdrawing | Potentially Decreased |

| 2-COCH₃ (ortho) | Electron-withdrawing | Potentially Decreased |

| 3-NO₂ (meta) | Strong Electron-withdrawing | Potentially Increased |

| 3-OCH₃ (meta) | Electron-donating | Potentially Altered |

| 3-Cl (meta) | Electron-withdrawing/Halogen | Potentially Increased |

Conformational Analysis and Steric Effects on Receptor Binding

The three-dimensional conformation of this compound is a key factor in its interaction with its biological target. The molecule possesses several rotatable bonds, including the amide linkage and the bonds connecting the rings to the amide group. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal binding to the receptor.

Molecular mechanics calculations and other computational methods can be employed to predict the low-energy conformations of the molecule. nih.gov These studies can help in understanding how the molecule presents itself to the binding site. The relative orientation of the phenyl and furan rings is of particular importance. A relatively planar conformation might be necessary for effective π-π stacking interactions with aromatic residues in the receptor, while a more twisted conformation could be favored in other cases.

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the this compound scaffold, a pharmacophore model would likely include key features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide and acetyl carbonyl oxygens), and aromatic/hydrophobic regions (the phenyl and furan rings).

By aligning a series of active and inactive analogues, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity profile. Furthermore, ligand-based design approaches can be used to design novel analogues that better fit the pharmacophore model, potentially leading to compounds with improved potency and selectivity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetyl group and the amide group.

Hydrogen Bond Donor (HBD): The nitrogen atom of the amide linkage.

Aromatic/Hydrophobic Regions: The phenyl ring and the furan ring.

Methyl Group: A potential hydrophobic interaction point.

Identification of Key Structural Motifs for Enhanced Activity

Through comprehensive SAR studies, key structural motifs that are critical for the enhanced biological activity of this compound analogues can be identified. These motifs represent the parts of the molecule that are most important for its interaction with the biological target.

For the this compound scaffold, the following structural motifs are likely to be of high importance:

The N-acyl furan core: The 5-methyl-2-furamide unit often serves as a crucial scaffold for orienting the other functional groups.

The substituted phenyl ring: The nature and position of the substituent on this ring are critical for modulating potency and selectivity. The acetyl group at the meta position in the lead compound is a key feature.

The amide linker: This group provides a critical hydrogen bonding interaction and maintains the appropriate distance and orientation between the furan and phenyl rings.

Systematic modification of these motifs and the subsequent evaluation of the biological activity of the resulting analogues can lead to a detailed understanding of the SAR. This knowledge is invaluable for the design of new compounds with optimized properties.

| Compound | R1 (Phenyl) | R2 (Furan) | IC₅₀ (nM) |

| 1 | 3-COCH₃ | 5-CH₃ | 150 |

| 2 | 3-CN | 5-CH₃ | 120 |

| 3 | 3-COCH₃ | 5-H | 300 |

| 4 | 4-COCH₃ | 5-CH₃ | 250 |

| 5 | 3-COCH₃ | 5-CF₃ | 80 |

Mechanistic Elucidation and Target Identification for N 3 Acetylphenyl 5 Methyl 2 Furamide Analogues

Modulation of Cellular Pathways and Signaling Cascades

Scientific literature lacks specific information on how N-(3-acetylphenyl)-5-methyl-2-furamide or its analogues might modulate cellular pathways and signaling cascades. Generally, small molecules can influence a variety of signaling pathways, including those involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and MAPK pathways. Phytochemicals, for instance, are known to interact with these pathways, leading to therapeutic effects. Without dedicated studies, the impact of this compound on such cellular processes remains unknown.

Specific Mechanisms of Action (e.g., activation of 23S rRNA pseudouridine synthase RluD)

A key area of interest, the potential interaction of this compound with the 23S rRNA pseudouridine synthase RluD, is not supported by current scientific evidence. RluD is an essential enzyme in bacteria, responsible for the pseudouridylation of 23S rRNA, a critical modification for ribosome function. While targeting ribosomal RNA and its modifying enzymes is a valid strategy for antibiotic development, there are no studies linking this compound or its analogues to the inhibition or activation of RluD.

Elucidation of Pharmacological Targets Underlying Observed Biological Effects

As there are no publicly available studies describing the biological effects of this compound, the elucidation of its pharmacological targets is not possible at this time. The process of target identification typically follows the discovery of a compound's biological activity. For instance, studies on N-(4-benzoylphenyl)-2-furamide derivatives have identified them as potential antihyperlipidemic agents, though their precise molecular targets have not been fully characterized.

Computational and in Silico Approaches in N 3 Acetylphenyl 5 Methyl 2 Furamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For N-(3-acetylphenyl)-5-methyl-2-furamide, these simulations are instrumental in identifying potential biological targets by virtually screening it against a panel of proteins implicated in various diseases. The process involves generating a three-dimensional model of the compound and docking it into the binding pockets of target proteins. The resulting docking scores and binding poses reveal the plausibility and nature of the interaction. For instance, similar amide-containing compounds have been successfully docked into the active sites of enzymes like myeloperoxidase to predict their inhibitory potential. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target, are analyzed to elucidate the binding mechanism.

| Target Protein | Docking Score (kcal/mol) | Predicted Hydrogen Bond Interactions (Amino Acid Residues) | Predicted Hydrophobic Interactions (Amino Acid Residues) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.1 | Ser353, Tyr385 | Leu352, Val523, Ala527 |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.4 | Gly121, Tyr151 | Leu57, Tyr59, Tyr119 |

| Janus Kinase 2 (JAK2) | -9.7 | Leu855, Arg953 | Val863, Leu932, Ala952 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the investigation of this compound, QSAR models can be developed to predict the biological efficacy of its analogues. eijppr.com This process involves synthesizing a library of derivatives with systematic modifications to the parent structure and evaluating their activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. Statistical methods, such as multiple linear regression, are employed to generate a QSAR equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. chalcogen.ronih.gov Studies on similar N-(substituted phenyl)-2-chloroacetamides have successfully utilized QSAR to understand the structural requirements for their antimicrobial activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic perspective of the interaction between a ligand and its target protein over time, offering insights that are not available from static docking studies. nih.gov For this compound, MD simulations can be performed on its complex with a potential target protein to assess the stability of the binding pose and to analyze the conformational changes that may occur upon binding. nih.gov These simulations can also be used to calculate the binding free energy, providing a more rigorous estimation of the binding affinity. By simulating the movement of every atom in the system, MD can reveal the flexibility of the ligand in the active site and the dynamic nature of the intermolecular interactions, contributing to a more comprehensive understanding of the binding event.

Virtual Screening and Lead Optimization through Cheminformatics

Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are likely to possess a desired biological activity. If this compound is identified as a promising hit, its chemical structure can serve as a template for ligand-based virtual screening to find structurally similar compounds with potentially improved properties. nih.gov Alternatively, if a specific target has been validated, structure-based virtual screening can be employed to identify diverse scaffolds that fit into the target's active site. Cheminformatics tools are then utilized for lead optimization, a process that involves iterative modifications of the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic profile while minimizing potential toxicity.

In Silico ADME/Tox Predictions (limited to academic modeling, excluding clinical data/safety profiles)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical component of early-stage drug discovery, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. nih.govfrontiersin.org For this compound, a variety of computational models can be used to predict its ADME/Tox properties based on its chemical structure. rsc.org These models can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450s. nih.gov Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity. researchgate.net

| ADME/Tox Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced likelihood of central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-acetylphenyl)-5-methyl-2-furamide?

The compound is synthesized via nucleophilic acyl substitution. Key steps include:

- Reacting 5-methylfuran-2-carbonyl chloride with 3-aminobenzophenone in dichloromethane (DCM) at 60°C for 24 hours .

- Using 4-(dimethylamino)pyridine (DMAP) as a catalyst to enhance reaction efficiency .

- Purification via column chromatography with chloroform/methanol (80:20) to isolate the product as a white powder (yield: ~60-70%) . Critical variables: Reaction time (24–36 hours), temperature (60°C), and solvent polarity influence yield and purity.

Q. How can researchers validate the structural integrity of this compound?

Essential characterization methods include:

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and acetylphenyl/furan ring vibrations .

- NMR analysis :

- ¹H-NMR : Peaks at δ 2.3–2.5 ppm (methyl group on furan), δ 7.0–8.5 ppm (aromatic protons) .

- ¹³C-NMR : Signals at ~160–170 ppm (amide carbonyl) and ~110–150 ppm (aromatic carbons) .

- Melting point : Compare observed values (e.g., 160–165°C) with literature to assess purity .

Advanced Research Questions

Q. How does the anti-hyperlipidemic activity of this compound compare to structural analogs?

Experimental design for in vivo studies:

Q. What strategies resolve contradictions in biological activity data across studies?

Common pitfalls and solutions:

- Purity discrepancies : Verify compound purity via HPLC (≥95%) and cross-check spectral data .

- Dosage variability : Standardize administration routes (oral vs. intravenous) and adjust for bioavailability differences.

- Model limitations : Compare results across multiple hyperlipidemia models (e.g., diet-induced vs. Triton-induced) to confirm mechanistic relevance .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological workflow:

- QSAR modeling : Correlate substituent positions (e.g., acetyl group at meta vs. para) with lipid-lowering activity .

- ADMET prediction : Use tools like SwissADME to optimize logP (target ~3.0) and reduce hepatotoxicity risks .

- Docking studies : Target PPAR-α or HMG-CoA reductase to rationalize observed activity .

Methodological Notes

- Contradictory spectral data : Cross-validate using high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

- In vivo study compliance : Follow OECD Guidelines 423 for acute toxicity testing and ethical approval protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.